molecular formula C6H9N3 B1613401 6-Methylpyridine-2,4-diamine CAS No. 89464-77-7

6-Methylpyridine-2,4-diamine

Cat. No. B1613401
CAS RN: 89464-77-7
M. Wt: 123.16 g/mol
InChI Key: INKPXAOFFJVLKY-UHFFFAOYSA-N
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Description

6-Methylpyridine-2,4-diamine, also known as 6-methyl-2,3-pyridinediamine, is a chemical compound with the molecular weight of 123.16 . Its IUPAC name is 6-methyl-2,3-pyridinediamine . The InChI code for this compound is 1S/C6H9N3/c1-4-2-3-5(7)6(8)9-4/h2-3H,7H2,1H3,(H2,8,9) .


Molecular Structure Analysis

The molecular structure of 6-Methylpyridine-2,4-diamine is represented by the linear formula C6H9N3 . The InChI code provides a detailed representation of its molecular structure: 1S/C6H9N3/c1-4-2-3-5(7)6(8)9-4/h2-3H,7H2,1H3,(H2,8,9) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methylpyridine-2,4-diamine include a molecular weight of 123.16 . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Crystal Structure Studies

The title compound "N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine" showcases the structural significance of the methylpyridine-2,6-diamine moiety. The crystal structure analysis reveals that while the methylpyridine-2,6-diamine part is nearly planar, phosphorous atoms exhibit displacement, indicating interesting molecular geometry. This study underlines the relevance of such compounds in crystallography and molecular structure analysis (Stöger et al., 2014).

Ligand Chemistry and Complex Formation

6-Methylpyridine-2,4-diamine derivatives have been utilized in ligand chemistry. For instance, the compound "rac-N,N‘-di(6-methylpyridin-2-yl)-2,2‘-diaminobinaphthalene" was synthesized and employed to prepare various zirconium and hafnium complexes. These complexes exhibit intricate solid-state structures, further highlighting the role of 6-methylpyridine-2,4-diamine derivatives in synthesizing and studying complex metal compounds (Tonzetich et al., 2005).

Engineering Hydrogen-Bonded Crystals

Derivatives of 6-methylpyridine-2,4-diamine have been utilized in creating metallotectons to engineer hydrogen-bonded crystals. By incorporating diaminotriazinyl (DAT) groups, these compounds engage in hydrogen bonding, forming structured crystals. This application demonstrates the compound's role in the design and construction of intricate molecular architectures (Duong et al., 2011).

Coordination Compounds and Electrocatalysis

The role of 6-methylpyridine-2,4-diamine derivatives extends to the synthesis and analysis of coordination compounds. Studies focusing on the conformations of six-membered diamine chelate rings in such compounds offer insights into their molecular structures and potential applications in fields like catalysis (Hawkins et al., 1982).

Safety And Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Protective measures include wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation .

properties

IUPAC Name

6-methylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKPXAOFFJVLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630046
Record name 6-Methylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-2,4-diamine

CAS RN

89464-77-7
Record name 6-Methylpyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OA Volkov, AJ Brockway, SA Wring… - Journal of medicinal …, 2018 - ACS Publications
New therapeutic options are needed for treatment of human African trypanosomiasis (HAT) caused by protozoan parasite Trypanosoma brucei. S-Adenosylmethionine decarboxylase (…
Number of citations: 11 pubs.acs.org

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